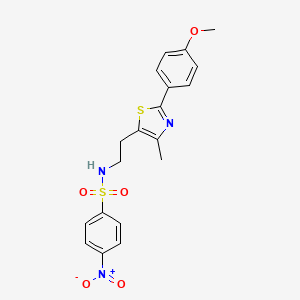

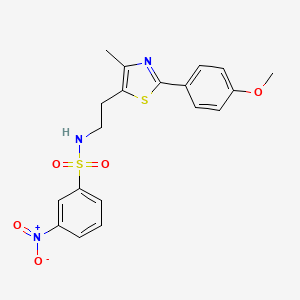

N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzenesulfonamide

Vue d'ensemble

Description

N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzenesulfonamide, also known as MTA-NB, is a novel sulfonamide compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown potential in scientific research applications, specifically in the treatment of cancer.

Applications De Recherche Scientifique

1. Enhancement of O-GlcNAcylation on Mitochondrial Proteins This compound has been shown to enhance O-GlcNAcylation on mitochondrial proteins, contributing to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions . This suggests that it could have potential applications in neuroprotection and the treatment of neurological disorders .

Synthesis of N-Acylethanolamides (NAEs)

N-acylethanolamides (NAEs) are a group of lipid mediators synthesized in the organism as a response to many physiological and pathological stimuli, like obesity, inflammation, and food intake . This compound could potentially be used in the synthesis of new oleamides to find useful properties by introducing new fragments in the amide part of the molecule .

Electrochemical Characterization

The compound has been fully characterized by IR, MS, 1H- and 13C-NMR spectra . This suggests that it could be used in electrochemical investigations, which were also performed by cyclic and differential pulse voltammetry .

Obesity and Inflammation Regulation

As mentioned above, N-acylethanolamides (NAEs), which this compound could potentially be used to synthesize, have been investigated very intensively, especially in appetite and obesity regulation . This suggests potential applications in the treatment of obesity and related conditions.

Anti-inflammatory and Apoptotic Properties

Similarly to oleylamides, N-palmitoylethanolamide (PEA) and N-stearoylethanolamide (SEA) were studied in relation to anti-inflammatory and apoptotic properties . This compound could potentially be used in the synthesis of these and similar compounds, suggesting potential applications in the treatment of inflammatory conditions and in apoptosis-related research.

Food Intake Regulation

As mentioned above, N-acylethanolamides (NAEs), which this compound could potentially be used to synthesize, have been investigated in relation to food intake . This suggests potential applications in the regulation of food intake and potentially in the treatment of eating disorders.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with proteins such asCathepsin S and receptors like EGFR and VEGFR-2 . These targets play crucial roles in various cellular processes, including inflammation, cancer progression, and regulation of cellular metabolism.

Mode of Action

It’s suggested that the compound may exert its effects through theselective antagonism of peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and glucose homeostasis.

Biochemical Pathways

The compound may influence the O-GlcNAc pathway , a nutrient-driven post-translational modification known as a metabolic sensor that links metabolism to cellular function . Activation of the O-GlcNAc pathway is a potential pro-survival pathway, and acute enhancement of this response is conducive to the survival of cells and tissues .

Pharmacokinetics

Similar compounds have been found to exhibit strong electronic characteristics and meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations .

Result of Action

The compound may exert neuroprotective effects by enhancing the levels of protein O-GlcNAc and improving neuronal tolerance to ischemia . It may also contribute to the mitochondrial network, cellular bioenergetics, and stress response in neuronal cells under ischemic-like conditions .

Propriétés

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S2/c1-13-18(28-19(21-13)14-3-7-16(27-2)8-4-14)11-12-20-29(25,26)17-9-5-15(6-10-17)22(23)24/h3-10,20H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMSNDSFLLROND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

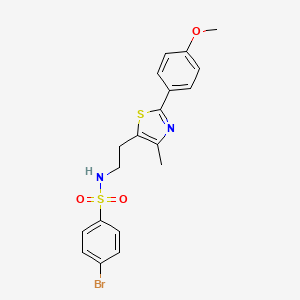

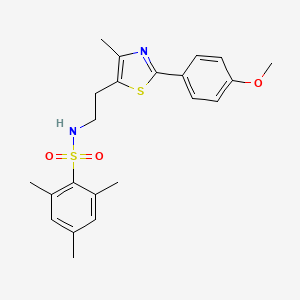

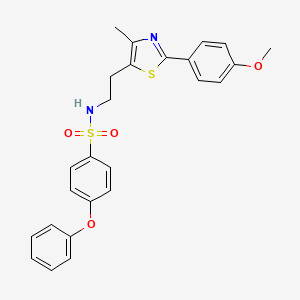

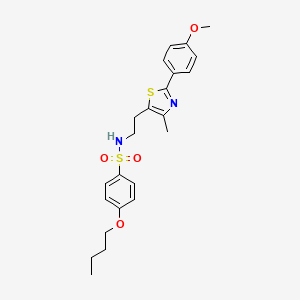

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B3291537.png)

![N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B3291547.png)

![N-(3,4-Dimethoxyphenyl)-2-({3-[2-(4-methylbenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B3291559.png)

![4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B3291565.png)

![4-iodo-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B3291572.png)

![N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B3291579.png)

![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3291619.png)